
4,9-Dimethyldodeca-2,4,6,8,10-pentaenedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-dimethyldodeca-2,4,6,8,10-pentaenedial is a 1,12-dialdehyde compound having double bonds in the 2-, 4-, 6-, 8-, and 10-positions and methyl substituents in the 4- and 9-positions. It is an enal, a dialdehyde and an apo carotenoid.
Aplicaciones Científicas De Investigación
Photochemistry Applications
- Photochemical Reactions: The study of similar compounds to 4,9-Dimethyldodeca-2,4,6,8,10-pentaenedial, such as 7,11-dimethyldodeca-1,6,10-trien-3-one, reveals insights into photochemical reactions leading to various isomeric forms. These studies contribute to the understanding of photochemical processes and reaction mechanisms in organic chemistry (Hunt, Macsweeney, & Ramage, 1971).
Biological Interactions
- Plant Root Pigmentation: In plant biology, 4,9-Dimethyldodeca-2,4,6,8,10-pentaenedioic acid, a derivative of the target compound, has been identified in maize roots colonized by mycorrhizal fungi. This compound is likely derived from the oxidative degradation of a carotenoid, indicating its role in plant-fungal interactions and pigmentation (Klingner, Bothe, Wray, & Marner, 1995).
Chemical Synthesis and Analysis
- Electrochemical Studies: Research on related compounds shows that electrochemical studies, such as the electroreduction of pentafluoronitrobenzene, can offer insights into the behavior of similar polyene structures. These studies can enhance understanding of reaction mechanisms and kinetics in complex chemical systems (Coles et al., 1996).
Material Science
- Flame Retardancy in Polymers: The incorporation of phosphorus-containing compounds, analogous to the target compound, into polymers like PET and PEN, has been studied for improving flame retardancy. This research has implications for the development of safer and more effective fire-resistant materials (Wang, Shieh, & Sun, 1998).
Propiedades
Nombre del producto |
4,9-Dimethyldodeca-2,4,6,8,10-pentaenedial |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedial |
InChI |
InChI=1S/C14H16O2/c1-13(9-5-11-15)7-3-4-8-14(2)10-6-12-16/h3-12H,1-2H3/b4-3+,9-5+,10-6+,13-7+,14-8+ |
Clave InChI |
QXJSYJRWEUENRT-PSAUJTBTSA-N |
SMILES isomérico |
C/C(=C\C=C\C=C(\C=C\C=O)/C)/C=C/C=O |
SMILES |
CC(=CC=CC=C(C)C=CC=O)C=CC=O |
SMILES canónico |
CC(=CC=CC=C(C)C=CC=O)C=CC=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



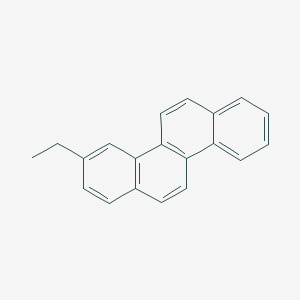
![(4aalpha,8abeta)-8beta-[(2,6,6-Trimethyl-5beta-chlorotetrahydro-2H-pyran)-2alpha-yl]-1alpha,5alpha-diisocyano-2,5-dimethyldecahydronaphthalen-2beta-ol](/img/structure/B1252542.png)
![N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxopyridin-1-yl]acetamide](/img/structure/B1252543.png)
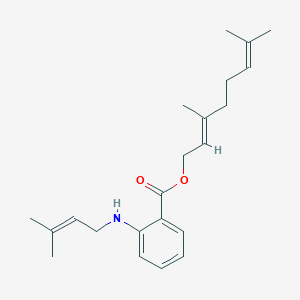

![(1R,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1252548.png)
![1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252555.png)
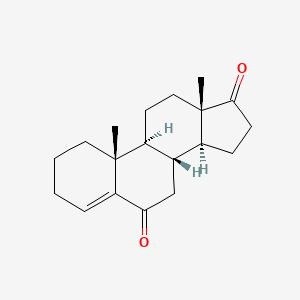

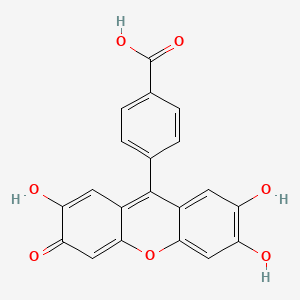

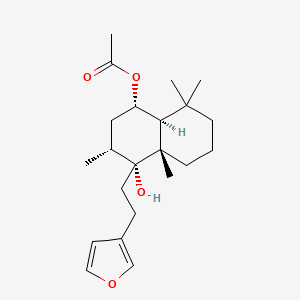
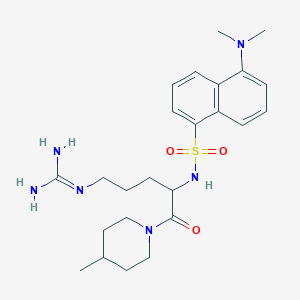
![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1252566.png)